molecular formula C7H7BrN2O2 B3032931 2-Bromo-3-methyl-5-nitroaniline CAS No. 631911-97-2

2-Bromo-3-methyl-5-nitroaniline

Cat. No.: B3032931
CAS No.: 631911-97-2
M. Wt: 231.05 g/mol
InChI Key: KOFZWAGTGPUOCM-UHFFFAOYSA-N
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Description

2-Bromo-3-methyl-5-nitroaniline is an organic compound with the molecular formula C7H7BrN2O2. It is a derivative of aniline, where the aniline ring is substituted with bromine, methyl, and nitro groups. This compound is typically a solid at room temperature and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-methyl-5-nitroaniline can be achieved through a multi-step process involving nitration, bromination, and amination reactions. One common method involves the nitration of 3-methyl aniline to form 3-methyl-5-nitroaniline, followed by bromination to introduce the bromine atom at the 2-position .

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and bromination processes under controlled conditions to ensure high yield and purity. The reaction conditions often include the use of concentrated acids and bromine sources, with careful temperature control to prevent side reactions .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-methyl-5-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-3-methyl-5-nitroaniline has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-nitroaniline: Similar structure but lacks the methyl group.

    3-Methyl-5-nitroaniline: Lacks the bromine atom.

    2-Bromo-3-methyl-4-nitroaniline: Different position of the nitro group.

Uniqueness

2-Bromo-3-methyl-5-nitroaniline is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. The presence of both bromine and nitro groups makes it a versatile intermediate for various chemical reactions and applications .

Properties

IUPAC Name

2-bromo-3-methyl-5-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c1-4-2-5(10(11)12)3-6(9)7(4)8/h2-3H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOFZWAGTGPUOCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20619451
Record name 2-Bromo-3-methyl-5-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

631911-97-2
Record name 2-Bromo-3-methyl-5-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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